molecular formula C9H16N4O B11739011 4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B11739011
M. Wt: 196.25 g/mol
InChI Key: QNVNYODNIJXPHA-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide is a multi-substituted pyrazolecarboxamide. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is particularly significant as an intermediate in the synthesis of various pharmaceuticals, including sildenafil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts, photoredox reactions, and multicomponent processes has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The amino and carboxamide groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of sildenafil highlights its importance in medicinal chemistry .

Biological Activity

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family, characterized by its unique functional groups that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and receptor ligand, influencing various biochemical pathways.

  • Molecular Formula : C10_{10}H15_{15}N5_{5}O
  • Molecular Weight : Approximately 182.22 g/mol
  • Melting Point : 98-101 °C
  • Boiling Point : Approximately 325.9 °C at 760 mmHg

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts mainly through competitive inhibition and allosteric modulation of various enzymes, which alters cellular responses based on specific interactions with its targets.
  • Receptor Interaction : The compound shows potential as a receptor ligand, influencing pharmacokinetics such as absorption and distribution within biological systems.

Biological Activity Overview

Research has demonstrated that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Activity Type Description
Anti-inflammatory Reduces microglial activation and astrocyte proliferation in LPS-injected mice .
Anticancer Shows significant inhibition against various cancer cell lines (e.g., HepG2, HeLa) with IC50_{50} values indicating effective cytotoxicity .
Antioxidant Exhibits pronounced antioxidant properties in different assays .

Anti-inflammatory Effects

A study highlighted the compound's ability to influence glial inflammation in BV-2 cells and oxidative neurotoxicity in HT-22 cells. The results indicated a reduction in inflammatory markers, suggesting potential therapeutic applications in neurodegenerative diseases .

Anticancer Activity

In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cells. For instance, it demonstrated an IC50_{50} of approximately 54.25% growth inhibition against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells . These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antioxidant Properties

The antioxidant capabilities of this compound have been assessed through various assays, indicating its potential role in combating oxidative stress-related diseases. The introduction of specific substituents has been shown to enhance these properties significantly .

Structural Similarities and SAR Analysis

The structure of this compound allows it to interact with multiple biological targets. A comparative analysis with similar compounds reveals the following:

Compound Name CAS Number Similarity Index
5-Amino-1-methyl-1H-pyrazole-4-carboxamide139756-02-80.99
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide247584-10-70.99
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-aminesNot specified0.68

This table illustrates the close structural relationships among these compounds, suggesting that modifications in their chemical structure can lead to variations in biological activity.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

4-amino-2-ethyl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C9H16N4O/c1-3-5-11-9(14)8-7(10)6-12-13(8)4-2/h6H,3-5,10H2,1-2H3,(H,11,14)

InChI Key

QNVNYODNIJXPHA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1CC)N

Origin of Product

United States

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